5,8-Dibromoimidazo[1,2-a]pyrazine: A Technical Guide for Advanced Research
5,8-Dibromoimidazo[1,2-a]pyrazine: A Technical Guide for Advanced Research
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an excellent pharmacophore for engaging with a variety of biological targets.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5]
Of particular interest to the drug development professional is the role of imidazo[1,2-a]pyrazine derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[6] The PI3K/Akt/mTOR pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[7][8] The imidazo[1,2-a]pyrazine framework has proven to be a fertile ground for the development of potent and selective PI3K inhibitors.[6][9]
This technical guide focuses on a key intermediate in the synthesis of novel imidazo[1,2-a]pyrazine-based therapeutics: 5,8-Dibromoimidazo[1,2-a]pyrazine . The introduction of bromine atoms at the 5- and 8-positions provides strategic handles for further chemical modification, allowing for the exploration of the chemical space around this important scaffold. This document will provide an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile building block.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 5,8-Dibromoimidazo[1,2-a]pyrazine is not widely published, its core physicochemical properties can be predicted and are summarized in the table below. These computed values provide a useful starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₂N₃ | ChemScene[10] |
| Molecular Weight | 276.92 g/mol | ChemScene[10] |
| Topological Polar Surface Area (TPSA) | 30.19 Ų | ChemScene[10] |
| logP (octanol-water partition coefficient) | 2.2543 | ChemScene[10] |
| Hydrogen Bond Acceptors | 3 | ChemScene[10] |
| Hydrogen Bond Donors | 0 | ChemScene[10] |
| Rotatable Bonds | 0 | ChemScene[10] |
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the heterocyclic core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atoms in the ring system.
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the imidazo[1,2-a]pyrazine core. The carbons bearing the bromine atoms (C5 and C8) will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms, with intense peaks for the molecular ion [M]+, [M+2]+, and [M+4]+.
Synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine: A Proposed Protocol
The synthesis of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound.[12] For the synthesis of 5,8-Dibromoimidazo[1,2-a]pyrazine, the logical starting material would be 2-amino-3,6-dibromopyrazine. The following is a proposed, detailed experimental protocol based on established methodologies for related compounds.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3,6-dibromopyrazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: To the stirred solution, add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.1-1.5 equivalents) or an equivalent α-halo ketone.[13]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5,8-Dibromoimidazo[1,2-a]pyrazine.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and isopropanol are commonly used as they are good solvents for the reactants and the reaction can be conveniently carried out at their reflux temperatures.
-
Reagent Equivalents: A slight excess of the α-halocarbonyl compound is often used to ensure complete consumption of the starting aminopyrazine.
-
Monitoring: TLC is a crucial and straightforward technique to follow the disappearance of the starting materials and the appearance of the product, allowing for the determination of the optimal reaction time.
Caption: Inhibition of the PI3K pathway by imidazo[1,2-a]pyrazine derivatives.
Conclusion and Future Directions
5,8-Dibromoimidazo[1,2-a]pyrazine is a strategically important building block for the synthesis of novel, biologically active compounds. Its versatile reactivity allows for the creation of diverse chemical libraries for screening against various therapeutic targets. While much of the published research focuses on the broader class of imidazo[1,2-a]pyrazines, the principles of their synthesis and reactivity can be confidently applied to this specific dibromo-isomer.
Future research in this area should focus on the full experimental characterization of 5,8-Dibromoimidazo[1,2-a]pyrazine, including detailed spectroscopic data and physicochemical properties. Furthermore, the exploration of its differential reactivity at the 5- and 8-positions will enable more sophisticated synthetic strategies for the development of next-generation therapeutics targeting critical signaling pathways in human disease.
References
-
Jadhav, S. B., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
-
Royal Society of Chemistry. (2018). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
UCL Discovery. (2016). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]
-
Martínez González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874-1878. [Link]
-
Barlin, G. B. (1986). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Li, X. W., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115025. [Link]
-
Avallone, L., et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409-414. [Link]
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Wang, Y., et al. (2018). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 23(11), 2946. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Retrieved from [Link]
-
PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 934-940. [Link]
-
Pastor, J., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415-2422. [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]
-
HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211-1226. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
PubMed. (2010). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 20(14), 4239-4242. [Link]
-
ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
PubMed. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 976-987. [Link]
-
National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 15025843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sci-Hub. 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines / Magnetic Resonance in Chemistry, 1996 [sci-hub.st]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
